molecular formula C12H10N4O2S3 B3750959 4-[3-SULFANYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE

4-[3-SULFANYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE

Cat. No.: B3750959
M. Wt: 338.4 g/mol
InChI Key: JGQNKODCPFSCMN-UHFFFAOYSA-N
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Description

4-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-1-benzenesulfonamide is a heterocyclic compound that contains a triazole ring, a thiophene ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the triazole ring, which is known for its stability and bioactivity, makes this compound a promising candidate for drug development and other scientific research applications.

Mechanism of Action

Target of Action

The compound “4-[3-mercapto-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide” is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, the primary targets of this compound could be similar to those of other thiazole derivatives, which include various enzymes and receptors involved in microbial growth, viral replication, and cancer cell proliferation .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or interfering with dna replication . The presence of the mercapto group and the 1,2,4-triazole ring in the compound could enhance its reactivity, allowing it to form covalent bonds with its targets and exert its biological effects .

Biochemical Pathways

The compound could affect multiple biochemical pathways due to the diverse biological activities of thiazole derivatives . For instance, it could impact the pathways involved in microbial growth, viral replication, inflammation, pain perception, and cancer cell proliferation . The downstream effects could include the inhibition of microbial and viral growth, reduction of inflammation and pain, and suppression of cancer cell proliferation .

Pharmacokinetics

Thiazole derivatives are generally well-absorbed and widely distributed in the body . They can be metabolized by various enzymes in the liver and excreted in the urine . The presence of the mercapto group and the 1,2,4-triazole ring could influence the compound’s ADME properties, potentially enhancing its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives, the compound could have multiple effects at the molecular and cellular levels . For instance, it could inhibit the growth of microbes and viruses, reduce inflammation and pain, and suppress the proliferation of cancer cells .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s structure and reactivity, potentially altering its interaction with its targets and its biological effects . Furthermore, the presence of other substances could either enhance or inhibit the compound’s action through synergistic or antagonistic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-1-benzenesulfonamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate thiophene derivative.

    Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced through a nucleophilic substitution reaction using benzenesulfonyl chloride and an appropriate amine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

4-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-1-benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the triazole ring.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 4-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]-1-benzenesulfonamide
  • 4-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-5-yl]-1-benzenesulfonamide

Uniqueness: The unique combination of the triazole ring, thiophene ring, and benzenesulfonamide group in 4-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-1-benzenesulfonamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S3/c13-21(17,18)9-5-3-8(4-6-9)16-11(14-15-12(16)19)10-2-1-7-20-10/h1-7H,(H,15,19)(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQNKODCPFSCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-SULFANYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-[3-SULFANYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE

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